molecular formula C17H15ClN2O4 B5911999 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5911999
M. Wt: 346.8 g/mol
InChI Key: QGIQXTIQZVPSKC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is not fully understood. However, studies have suggested that the compound exerts its biological activity by modulating various signaling pathways and molecular targets in cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation and induction of apoptosis in cancer cells.
2. Inhibition of pro-inflammatory cytokines and enzymes, leading to reduced inflammation.
3. Scavenging of free radicals and reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its potent biological activity, ease of synthesis, and availability of analytical methods for its detection and quantification. However, the compound has some limitations, such as its potential toxicity and limited solubility in aqueous solvents.

Future Directions

There are several possible future directions for the research on 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, including:
1. Development of novel analogs with improved biological activity and reduced toxicity.
2. Investigation of the compound's mechanism of action and molecular targets.
3. Evaluation of the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
4. Development of new analytical methods for the detection and quantification of the compound in biological samples.
Conclusion:
In conclusion, 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent biological activity, including anti-cancer, anti-inflammatory, and antioxidant activity. Further research is needed to fully understand the compound's mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the condensation of 4-chloro-3-nitroaniline and p-anisaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting compound is then purified by recrystallization or chromatography.

Scientific Research Applications

3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas include:
1. Cancer Research: Studies have shown that 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
2. Anti-inflammatory Activity: The compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
3. Antioxidant Activity: 3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-11(9-17(21)12-3-6-14(24-2)7-4-12)19-13-5-8-15(18)16(10-13)20(22)23/h3-10,19H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIQXTIQZVPSKC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

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